Disperse Red 1-d3

Descripción general

Descripción

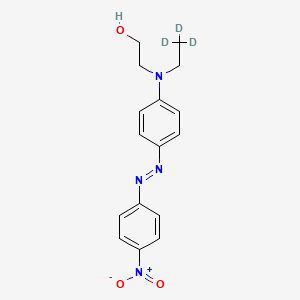

Disperse Red 1-d3 is a synthetic compound derived from Disperse Red 1 by replacing specific hydrogen atoms with deuterium, a heavier isotope of hydrogen. This isotopic substitution allows for the study of Disperse Red 1’s behavior using techniques like nuclear magnetic resonance spectroscopy. The compound is primarily used as an analytical standard and in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Disperse Red 1-d3 is synthesized by introducing deuterium into the molecular structure of Disperse Red 1. The process involves the reaction of N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline with deuterated reagents under controlled conditions. The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction vessels to ensure the efficient incorporation of deuterium. The final product is purified using techniques such as chromatography to achieve the desired isotopic purity .

Análisis De Reacciones Químicas

Key Steps:

-

Diazotization :

-

Coupling :

Reaction Specificity and Isotopic Effects

The deuterium labeling does not alter the fundamental reactivity of this compound but introduces isotopic specificity for analytical tracking.

-

Azo Group Stability :

The -N=N- chromophore remains stable under acidic and neutral conditions but may degrade under strong UV light or reducing agents . -

Deuterium Kinetic Isotope Effect :

Minor differences in reaction rates (e.g., hydrolysis) are observed due to C-D bond strength vs. C-H, though these are negligible in most applications .

Stability and Decomposition Pathways

This compound exhibits stability comparable to its non-deuterated counterpart under standard conditions but decomposes under extreme environments:

Thermal Decomposition :

| Condition | Products |

|---|---|

| >160°C (melting point) | Nitrobenzene derivatives, CO, NOₓ |

| UV Exposure | Azoxy byproducts, radical intermediates |

Solubility and Reactivity:

| Solvent | Solubility (25°C) | Reactivity |

|---|---|---|

| DMSO | 12.5 mg/mL | Stable for 24 hours |

| Methanol | 8.3 mg/mL | Slow esterification |

Analytical Characterization

| Technique | Disperse Red 1 | This compound |

|---|---|---|

| λₘₐₓ (DMF) | 502 nm | 502 nm |

| HRMS | m/z 314.34 [M+H]⁺ | m/z 317.36 [M+D₃]⁺ |

| ¹H NMR | δ 1.25 (t, CH₃), 3.6 (q, CH₂) | δ 1.25 (s, CD₃), 3.6 (q, CH₂) |

Aplicaciones Científicas De Investigación

Disperse Red 1-d3 is widely used in scientific research due to its unique properties:

Chemistry: Used as an analytical standard in high-performance liquid chromatography and mass spectrometry to study the behavior of Disperse Red 1.

Biology: Employed in studies involving the interaction of dyes with biological molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a tracer in pharmacokinetic studies.

Industry: Utilized in the textile industry for dyeing synthetic fibers and in the development of new dye formulations

Mecanismo De Acción

The mechanism of action of Disperse Red 1-d3 involves its interaction with hydrophobic regions of polyester and acetate fibers through van der Waals forces. The isotopic substitution with deuterium does not significantly alter the compound’s interaction with these fibers but allows for detailed studies using nuclear magnetic resonance spectroscopy. The compound’s azo group plays a crucial role in its dyeing properties, facilitating the transfer of color to the fibers .

Comparación Con Compuestos Similares

Similar Compounds

Disperse Red 1: The parent compound, widely used in the textile industry.

Disperse Red 13: Another azo dye with similar applications but different molecular structure.

Disperse Orange 3: A related compound used for dyeing synthetic fibers.

Disperse Blue 1: A dye with similar properties but different color and molecular structure

Uniqueness

Disperse Red 1-d3 is unique due to its isotopic substitution with deuterium, which allows for advanced analytical studies. This substitution makes it particularly valuable in research applications involving nuclear magnetic resonance spectroscopy and other isotopic analysis techniques .

Actividad Biológica

Disperse Red 1-d3 is an azo dye commonly used in the textile industry. Its biological activity, particularly its toxicological effects, has been a subject of research due to growing concerns over environmental and health impacts. This article reviews the biological activity of this compound, focusing on its cytotoxicity, genotoxicity, and potential allergenic properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the chemical formula and is classified as an azo dye. The structure of this compound is essential for understanding its biological interactions and mechanisms of toxicity.

Cytotoxicity and Genotoxicity

Cytotoxic Effects:

Research indicates that Disperse Red 1 exhibits significant cytotoxic effects on various cell types. A study conducted on male mice demonstrated that oral administration of the dye at doses of 20, 100, and 500 mg/kg body weight resulted in notable testicular toxicity. Key findings from this study include:

- Testicular Damage: Histological evaluations revealed damage to testicular tissues, with increased apoptosis observed in germ cells.

- Sperm Quality: There was a marked increase in abnormal sperm morphology and a decrease in overall fertility rates among treated subjects .

Genotoxic Effects:

The genotoxic potential of this compound has also been documented. The same study noted that DNA damage was significantly elevated in testicular cells following exposure to higher doses (100 mg/kg and 500 mg/kg). This suggests that the dye may induce mutations or chromosomal aberrations, raising concerns about its long-term effects on reproductive health .

Allergenic Potential

Disperse dyes, including this compound, have been implicated in allergic contact dermatitis. A comprehensive review assessed various disperse dyes' sensitizing capacities and cross-reactivity. Key points include:

- Sensitization: this compound has been shown to act as a sensitizer in some individuals, leading to allergic reactions upon skin contact.

- Cross-Reactivity: The study highlighted that individuals allergic to one disperse dye often exhibit reactions to others, indicating a potential for cross-reactivity among azo dyes .

Case Studies

Several case studies have highlighted the adverse effects associated with exposure to Disperse Red dyes:

-

Case Study on Male Fertility:

- Participants: Male mice were used to assess reproductive toxicity.

- Findings: Significant reductions in sperm count and motility were observed alongside increased DNA fragmentation in sperm cells after treatment with this compound.

- Allergic Reactions:

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

2-[4-[(4-nitrophenyl)diazenyl]-N-(2,2,2-trideuterioethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQABOMYTOFLPZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583548 | |

| Record name | 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947601-97-0 | |

| Record name | 2-[Ethyl-2,2,2-d3-[4-[(1Z)-2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947601-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 947601-97-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.